

Synonyms and alternative names for 3-(4-Methylbenzoyl)propionic acid

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Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)propionic acid

Cat. No.: B177081

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An In-depth Technical Guide to 3-(4-Methylbenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(4-Methylbenzoyl)propionic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its role in the broader context of drug development.

Chemical Identity: Synonyms and Alternative Names

3-(4-Methylbenzoyl)propionic acid is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

- 4-(4-Methylphenyl)-4-oxobutanoic acid[1]
- 4-Oxo-4-(p-tolyl)butanoic acid[2][3][4]
- Benzenebutanoic acid, 4-methyl-gamma-oxo-[1][3]
- 3-(p-Toluoyl)propionic acid[3]

- 4-(p-Tolyl)-4-oxobutyric Acid[3]
- Tolyloyl Propionic Acid

Physicochemical Properties

The fundamental physicochemical properties of **3-(4-Methylbenzoyl)propionic acid** are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	4619-20-9	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1][5]
Molecular Weight	192.21 g/mol	[1]
Melting Point	127-130 °C	[5]
Boiling Point	378.8 °C at 760 mmHg	
pKa	4.57 ± 0.17	[5]
LogP	1.58	[1]
Appearance	White to light brown crystalline powder	[5][6]
Solubility	Soluble in ethanol, esters, and chlorinated hydrocarbons; insoluble in water.	[5]

Experimental Protocols

This section details a common and effective method for the laboratory synthesis of **3-(4-Methylbenzoyl)propionic acid**.

Synthesis of **3-(4-Methylbenzoyl)propionic acid** via Friedel-Crafts Acylation

This protocol describes the synthesis from succinic anhydride and toluene.[1]

Materials:

- Succinic anhydride (75.7 g)
- Toluene (457.5 mL)
- Anhydrous aluminum trichloride (AlCl_3) (220.5 g)
- 1 M Hydrochloric acid (HCl), iced (1250 mL)
- Ethyl acetate (50 mL)
- Petroleum ether (500 mL)

Procedure:

- Dissolve 75.7 g of succinic anhydride in 457.5 mL of toluene in a suitable reaction vessel.
- While stirring the solution, add 220.5 g of anhydrous aluminum trichloride in batches. It is crucial to control the addition to maintain the reaction temperature between 50-60 °C.
- Allow the reaction to proceed for 2 hours. The completion of the reaction can be monitored using thin-layer chromatography (TLC).
- Prepare a beaker with 1250 mL of 1 M iced hydrochloric acid.
- Slowly and carefully add the reaction mixture dropwise to the iced hydrochloric acid with vigorous stirring. A milky solid will precipitate during this step.
- After the addition is complete, continue stirring for an additional 30 minutes.
- Collect the precipitated solid by filtration.
- Wash the filter cake sequentially with toluene and ice water.
- Dissolve the washed solid in 50 mL of ethyl acetate.
- Induce crystallization by slowly adding the ethyl acetate solution to 500 mL of petroleum ether under stirring.

- Continue stirring for 30 minutes to ensure complete crystallization.
- Collect the crystals by filtration and dry them at 40 °C for 2 hours to yield the final product.

Role in Pharmaceutical Synthesis

3-(4-Methylbenzoyl)propionic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and hypnotic agents.

4.1. Synthesis of Tolmetin

Tolmetin is an NSAID used to treat pain and inflammation. **3-(4-Methylbenzoyl)propionic acid** serves as a precursor in some synthetic routes to Tolmetin, where the pyrrole ring is constructed and elaborated. While multiple synthetic pathways to Tolmetin exist, the utilization of related building blocks underscores the importance of this chemical scaffold. For instance, a common precursor, 5-(p-toluoyl)-1-methylpyrrole-2-acetonitrile, is hydrolyzed to form Tolmetin. [7] The diagram below illustrates a generalized workflow for the synthesis of Tolmetin where a toluoyl moiety is a key component.

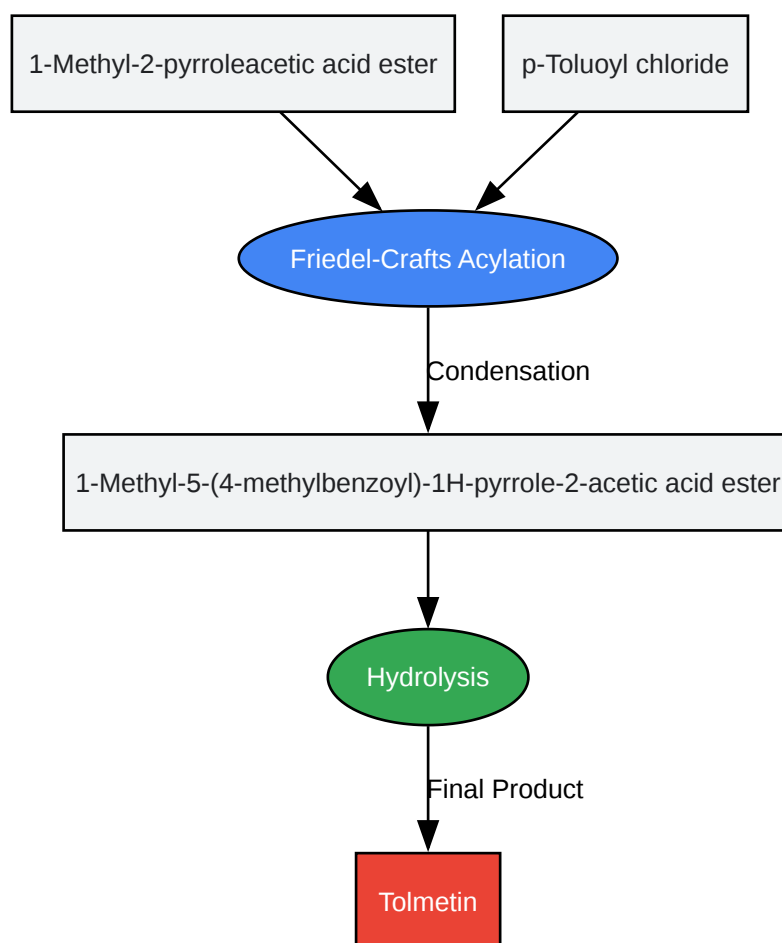


Figure 1: Synthetic Workflow for Tolmetin

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Caption: Figure 1: Synthetic Workflow for Tolmetin

4.2. Synthesis of Zolpidem

3-(4-Methylbenzoyl)propionic acid is a key starting material for the synthesis of Zolpidem, a widely used hypnotic agent. The synthesis involves the conversion of the carboxylic acid to an amide, followed by further cyclization and elaboration to form the final imidazo[1,2-a]pyridine structure.^[8] The workflow below outlines the initial steps in the synthesis of a key intermediate for Zolpidem starting from **3-(4-methylbenzoyl)propionic acid**.

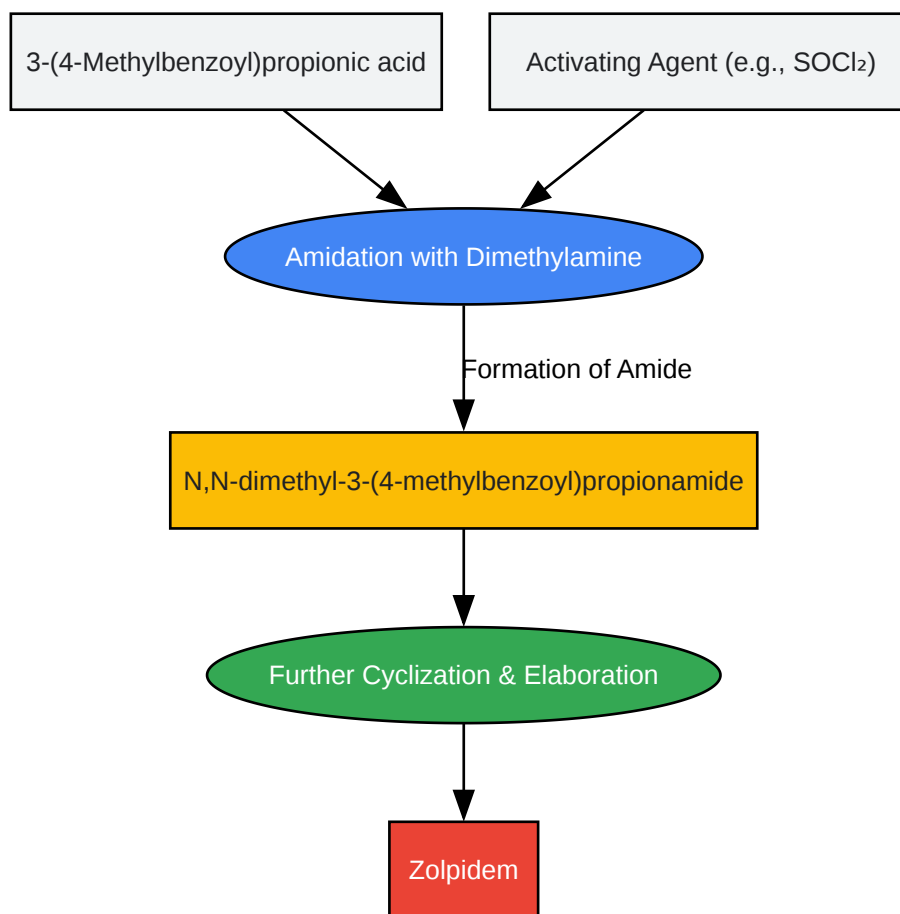


Figure 2: Initial Steps in Zolpidem Intermediate Synthesis

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Caption: Figure 2: Initial Steps in Zolpidem Intermediate Synthesis

Safety and Handling

3-(4-Methylbenzoyl)propionic acid is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

This technical guide serves as a foundational resource for professionals engaged in research and development involving **3-(4-Methylbenzoyl)propionic acid**. For more detailed information, consulting the cited literature is recommended.

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